BenchChemオンラインストアへようこそ!

6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Suzuki–Miyaura coupling Chemoselective cross-coupling Heteroaryl halide reactivity

6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-99-3, PubChem CID is a disubstituted 7-azaindole scaffold bearing bromine at C6 and fluorine at C5. It is classified as a privileged fragment in kinase inhibitor drug discovery, with the 7-azaindole core present in multiple FDA-approved oncology drugs.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02
CAS No. 1190321-99-3
Cat. No. B3026945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1190321-99-3
Molecular FormulaC7H4BrFN2
Molecular Weight215.02
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)F)Br
InChIInChI=1S/C7H4BrFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
InChIKeyVJXFQZOLFOEPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-99-3): A Dual-Halogenated 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-99-3, PubChem CID 53413044) is a disubstituted 7-azaindole scaffold bearing bromine at C6 and fluorine at C5. It is classified as a privileged fragment in kinase inhibitor drug discovery, with the 7-azaindole core present in multiple FDA-approved oncology drugs [1]. The compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling and sequential functionalization strategies, offering two electronically and sterically distinct halogen handles on the same heterocyclic core [2].

Why Generic Substitution Fails for 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Halogen Identity and Position Dictate Cross-Coupling Outcomes


Closely related 7-azaindole analogs such as the 6-chloro, non-halogenated, or regioisomeric 4-bromo variants cannot be freely interchanged with 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. The C6–Br bond exhibits fundamentally different oxidative addition kinetics in Pd(0)-catalyzed reactions compared to the C6–Cl bond, with a documented reactivity order of –Br > –Cl in Suzuki–Miyaura couplings [1]. Additionally, the C5–F substituent alters the electron density of the pyridine ring, modulating both the reactivity of the C6–Br site and the physicochemical properties of downstream coupled products [2]. This specific 6-Br/5-F arrangement provides orthogonal reactivity handles that enable sequential, chemoselective functionalization not achievable with mono-halogenated or differently halogenated isomers [3].

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


Superior Pd-Catalyzed Cross-Coupling Reactivity: C6–Br Outperforms C6–Cl in Suzuki–Miyaura Reactions

In palladium-catalyzed Suzuki–Miyaura reactions of heteroaryl halides, the C6–Br bond of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine reacts preferentially over the C6–Cl bond of the corresponding 6-chloro-5-fluoro analog. Zhang et al. (2016) established the general reactivity order for Pd-catalyzed cross-coupling of heteroaryl halides as –Br > –OSO₂F > –Cl, confirming that the bromo substituent undergoes oxidative addition significantly faster than its chloro counterpart [1]. This differential reactivity is a class-level property of aryl/heteroaryl bromides versus chlorides, and directly translates to higher yields and milder reaction conditions for C6-functionalization of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine compared to 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-96-0, PubChem CID 53413061).

Suzuki–Miyaura coupling Chemoselective cross-coupling Heteroaryl halide reactivity

Photoredox/Ni Dual Catalytic Cross-Coupling Yields: 6-Bromo-7-Azaindoles Deliver Moderate-to-Good Product Yields

Palaychuk et al. (2016) demonstrated that 6-bromo-7-azaindoles undergo photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling with potassium alkyl trifluoroborates in continuous flow to produce cycloalkyl-substituted 7-azaindoles in moderate-to-good yields. In direct comparison, both 4- and 6-bromo-7-azaindoles produced coupling products (4a–4e and 5a–5e) in moderate-to-good yields, whereas 2- and 3-bromo-7-azaindole isomers gave lower yields due to competing debromination [1]. For 5-bromo-7-azaindole under the same continuous flow conditions, coupling yields with representative trifluoroborates were: 4-THP 71%, cyclohexyl 65%, 4-Boc-piperidyl 65%, cyclobutyl 58%, and cyclopentyl 51% [1]. By comparison, batch-mode reactions required 24 hours and delivered inferior yields (e.g., 3b: 35% batch vs. 65% flow; 3d: 18% batch vs. 58% flow) [1]. This demonstrates that the 6-bromo substitution position (present in the target compound) is among the most productive for photoredox-mediated coupling of 7-azaindole scaffolds.

Photoredox catalysis Csp²–Csp³ coupling Continuous flow chemistry

Fluorine at C5 Modulates Lipophilicity and Metabolic Stability Relative to Non-Fluorinated 6-Bromo-7-Azaindole

The introduction of fluorine at the C5 position of the 7-azaindole core alters the electronic character and lipophilicity of the scaffold. PubChem-computed XLogP3 values reveal that 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (XLogP3 = 2.4) [1] shares the same computed lipophilicity as its 6-chloro-5-fluoro analog (XLogP3 = 2.4) [2], indicating that the halogen identity at C6 has minimal impact on the overall partition coefficient. This allows researchers to select the bromo variant for synthetic convenience without altering the projected lipophilicity window of the final compound. In contrast, the non-fluorinated 6-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 143468-13-7) would be expected to exhibit lower metabolic stability and altered hydrogen-bonding capacity, consistent with the well-established beneficial effects of aryl fluorination on ADME properties cited across the 7-azaindole medicinal chemistry literature [3].

Lipophilicity modulation Metabolic stability Fluorine substitution effects

Regioselective Azaindole Synthesis: Halogen Choice (Br vs. Cl) Controls 4- Versus 7-Azaindole Formation

Pham et al. (2015) demonstrated that in the palladium-catalyzed cascade C–C and C–N coupling of 2,3-dihalopyridines with imines to form azaindoles, the regioselectivity (4-azaindole vs. 7-azaindole) can be explicitly controlled by the choice of halogen at specific positions – chlorine versus bromine [1]. This finding establishes that the bromine atom is not merely a leaving group but an active participant in directing the cyclization outcome. For procurement purposes, this means that 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine carries structural and stereoelectronic information in its halogenation pattern that cannot be replicated by the 6-chloro analog, which would direct cyclization toward a different regioisomeric outcome if used as a precursor in cascade annulation strategies.

Regioselective synthesis Palladium cascade cyclization Azaindole isomer control

Procurement-Driven Application Scenarios for 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in Kinase Drug Discovery and Chemical Biology


Sequential Chemoselective C6 → C5 Functionalization for FGFR/BTK Inhibitor Library Synthesis

The reactivity order –Br > –Cl at C6 [1] enables Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling to first elaborate the C6 position, followed by C5 modification via nucleophilic aromatic substitution or metal-catalyzed C–F activation. This orthogonal reactivity profile is essential for constructing disubstituted 7-azaindole libraries targeting FGFR1–4 or BTK kinases, where the scaffold's substitution pattern directly affects potency and isoform selectivity.

Photoredox-Mediated Csp²–Csp³ Diversification in Continuous Flow for MedChem Campaigns

The 6-bromo position is validated for photoredox/Ni dual catalytic cross-coupling with alkyl trifluoroborates in continuous flow [2], producing cycloalkyl-substituted 7-azaindoles in moderate-to-good yields (51–71%) with 40-minute residence times. This enables rapid generation of C3-alkyl/cycloalkyl diversity for fragment-to-lead optimization programs, where sp³-rich substituents are increasingly favored for improved drug-likeness.

Fragment-Based Drug Discovery Starting from a Dual-Halogenated 7-Azaindole Privileged Scaffold

As a privileged molecular fragment present in multiple FDA-approved kinase inhibitors [3], the 7-azaindole core of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine provides a validated starting point for fragment growing and linking strategies. The C5-fluoro substituent contributes to favorable ADME properties while the C6-bromo provides a synthetic handle for fragment elaboration, making this compound a strategic procurement choice for fragment-to-lead campaigns targeting the 7-azaindole chemical space.

Regioselective Azaindole Library Construction via Halogen-Directed Cyclization

The bromine substituent at C6 can direct regiochemical outcomes in Pd-catalyzed cascade cyclization reactions, distinguishing the 6-bromo compound from its 6-chloro analog [4]. Synthetic chemistry groups building diverse azaindole libraries should procure the specific bromo-fluoro regioisomer to ensure desired regioselectivity in downstream annulation or cyclization-based diversification strategies.

Quote Request

Request a Quote for 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.